3,5-Diphenylpyridine-2-carboxylic acid
Overview
Description
3,5-Diphenylpyridine-2-carboxylic acid: is an organic compound with the molecular formula C18H13NO2 It is a derivative of pyridine, featuring two phenyl groups attached at the 3 and 5 positions of the pyridine ring and a carboxylic acid group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diphenylpyridine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-diphenylpyridine.
Formation of the Pyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as benzaldehyde and ammonium acetate.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3,5-Diphenylpyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products:
Oxidation: Products include ketones, aldehydes, or carboxylic acids.
Reduction: Products include alcohols or aldehydes.
Substitution: Products vary depending on the substituent introduced, such as halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: 3,5-Diphenylpyridine-2-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized pyridine derivatives.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific biological pathways. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique properties make it suitable for use in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 3,5-Diphenylpyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Comparison with Similar Compounds
2,4-Diphenylpyridine: Similar structure but with phenyl groups at the 2 and 4 positions.
3,5-Diphenylpyridine: Lacks the carboxylic acid group.
2-Carboxypyridine: Lacks the phenyl groups.
Uniqueness: 3,5-Diphenylpyridine-2-carboxylic acid is unique due to the presence of both phenyl groups and the carboxylic acid group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3,5-diphenylpyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2/c20-18(21)17-16(14-9-5-2-6-10-14)11-15(12-19-17)13-7-3-1-4-8-13/h1-12H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZSNZOQPGZZTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2)C(=O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10323176 | |
Record name | 3,5-diphenylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10323176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101605-25-8 | |
Record name | 3,5-diphenylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10323176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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